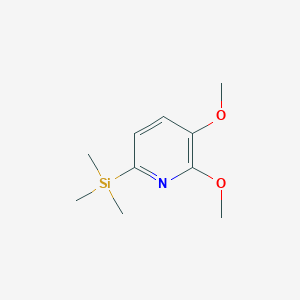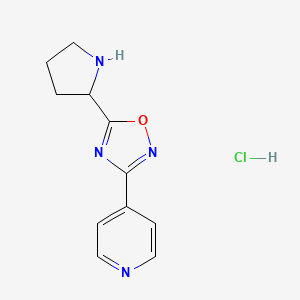![molecular formula C15H22N2 B1440549 9-Benzyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-99-4](/img/structure/B1440549.png)
9-Benzyl-6,9-diazaspiro[4.5]decane
描述
9-Benzyl-6,9-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
作用机制
Target of Action
The primary target of 9-Benzyl-6,9-diazaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
This compound acts as an inhibitor of RIPK1 . The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound can potentially alter these disease processes .
Pharmacokinetics
The pharmacokinetic properties of 9-Benzyl-6,9-diazaspiro[4The compound’s boiling point is predicted to be 3496±220 °C, and its density is predicted to be 107±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of RIPK1 and the subsequent alteration of the necroptosis signaling pathway . This can potentially affect the progression of diseases where necroptosis plays a role .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and cyclohexanone.
Formation of Intermediate: The reaction between benzylamine and cyclohexanone in the presence of a base like potassium carbonate (K2CO3) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) in acetone under reflux conditions for several hours forms an intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
9-Benzyl-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
9-Benzyl-6,9-diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other heterocyclic structures.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
相似化合物的比较
Similar Compounds
- 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones
- 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
- 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
Uniqueness
9-Benzyl-6,9-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both benzyl and diazaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
9-benzyl-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUEFXVUZMIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


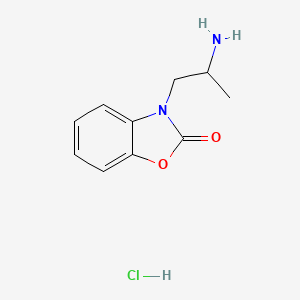


![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
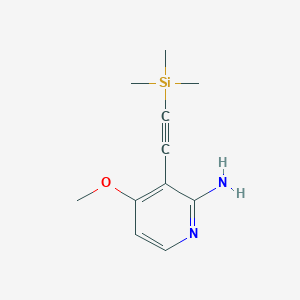
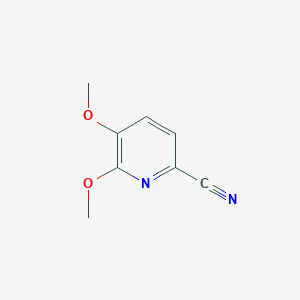
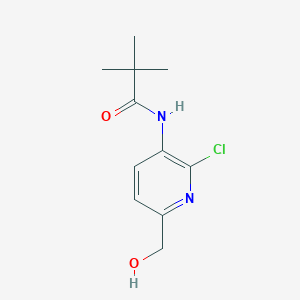
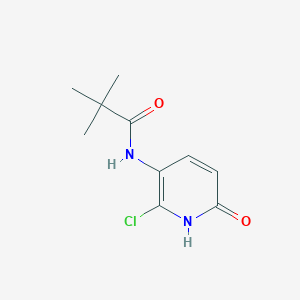
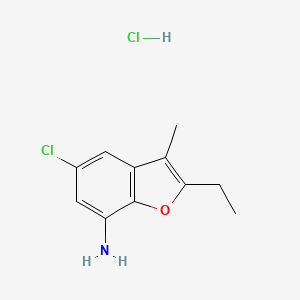
![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)
